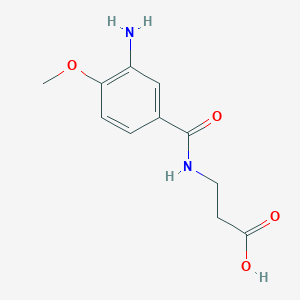

3-(3-Amino-4-methoxybenzamido)propanoic acid

CAS No.: 1235372-62-9

Cat. No.: VC6452492

Molecular Formula: C11H14N2O4

Molecular Weight: 238.243

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235372-62-9 |

|---|---|

| Molecular Formula | C11H14N2O4 |

| Molecular Weight | 238.243 |

| IUPAC Name | 3-[(3-amino-4-methoxybenzoyl)amino]propanoic acid |

| Standard InChI | InChI=1S/C11H14N2O4/c1-17-9-3-2-7(6-8(9)12)11(16)13-5-4-10(14)15/h2-3,6H,4-5,12H2,1H3,(H,13,16)(H,14,15) |

| Standard InChI Key | HKDAISFSLAJYTP-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)NCCC(=O)O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

3-(3-Amino-4-methoxybenzamido)propanoic acid features a propanoic acid backbone substituted at the β-position with a benzamide group. The benzamide moiety is further functionalized with an amino group at the 3-position and a methoxy group at the 4-position of the aromatic ring. This arrangement introduces both hydrogen-bonding capacity (via the amino and carboxylic acid groups) and steric bulk (from the methoxy substituent), which influence solubility, reactivity, and biological interactions .

Key Structural Attributes:

-

Molecular Formula: C₁₁H₁₄N₂O₄

-

Molecular Weight: 238.24 g/mol (calculated).

-

Chirality: The β-carbon of the propanoic acid chain may introduce stereoisomerism, though specific optical data for this compound remain unreported .

Spectroscopic and Computational Data

While experimental spectra for this compound are absent, analogs such as (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid (PubChem CID: 684096) provide benchmarks :

-

IUPAC Name: (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid.

-

SMILES: COC1=CC=C(C=C1)C@@HN.

-

InChIKey: NYTANCDDCQVQHG-SECBINFHSA-N.

Comparative analysis suggests that the benzamido group in 3-(3-amino-4-methoxybenzamido)propanoic acid would alter electronic properties, potentially red-shifting UV-Vis absorption maxima relative to simpler β-amino acids.

Synthetic Methodologies

Retrosynthetic Strategies

The synthesis of 3-(3-amino-4-methoxybenzamido)propanoic acid likely involves:

-

Benzamide Formation: Coupling 3-amino-4-methoxybenzoic acid with β-alanine derivatives.

-

Chiral Resolution: If stereoselectivity is required, asymmetric synthesis or enzymatic resolution may be employed.

A related synthesis from the PMC study illustrates the use of Vince lactam intermediates for β-amino acid derivatives, though modifications would be necessary to incorporate the benzamide group .

Stepwise Synthesis Protocol (Hypothetical)

-

Synthesis of 3-Amino-4-Methoxybenzoic Acid:

-

Nitration of 4-methoxybenzoic acid, followed by reduction of the nitro group.

-

-

Activation of Carboxylic Acid:

-

Conversion to an acid chloride using thionyl chloride.

-

-

Amide Bond Formation:

-

Reaction with β-alanine methyl ester in the presence of a base (e.g., triethylamine).

-

-

Ester Hydrolysis:

-

Basic hydrolysis to yield the free carboxylic acid.

-

Key Challenges:

-

Avoiding racemization during amide coupling.

-

Purification of polar intermediates via column chromatography or recrystallization.

Biochemical and Pharmacological Insights

Mechanistic Parallels:

-

Schiff Base Formation: The amino group may react with PLP to form a Schiff base intermediate.

-

Tautomerization and Inactivation: Electrophilic intermediates could alkylate active-site residues, as seen in hOAT inhibitors .

Therapeutic Applications

While direct evidence is lacking, β-amino acids with aromatic substituents are explored for:

-

Anticancer Agents: Targeting metabolic enzymes in hepatocellular carcinoma .

-

Neurological Disorders: Modulating neurotransmitter synthesis pathways.

Computational and Modeling Studies

Molecular Docking Predictions

Docking studies of analogs into hOAT (PDB: 7SKJ) highlight critical interactions:

-

Hydrogen Bonds: Between the carboxylic acid group and Arg180/Tyr55 .

-

Steric Complementarity: The methoxy group occupies a hydrophobic pocket near Leu57.

For 3-(3-amino-4-methoxybenzamido)propanoic acid, similar interactions are predicted, with the benzamido group enhancing binding affinity through π-stacking with Phe241.

Physicochemical Property Prediction

-

logP: ~1.2 (moderate lipophilicity).

-

pKa: Carboxylic acid ≈ 3.5; amino group ≈ 8.9.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume